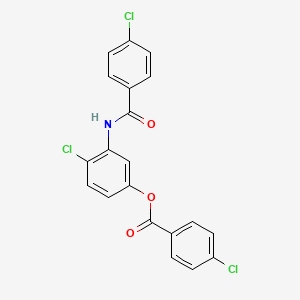![molecular formula C40H54N4O4 B11561999 2-benzyl-N'~1~,N'~3~-bis{(E)-[4-(octyloxy)phenyl]methylidene}propanedihydrazide](/img/structure/B11561999.png)
2-benzyl-N'~1~,N'~3~-bis{(E)-[4-(octyloxy)phenyl]methylidene}propanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes benzyl, octyloxyphenyl, and propanedihydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE typically involves multiple steps. One common method includes the condensation of benzyl hydrazine with aldehydes or ketones to form hydrazones, followed by further reactions to introduce the octyloxyphenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reactants are mixed in reactors under controlled conditions. The use of automated systems ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-BENZYL-N’1,N’3-BIS[(E)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE
- 2-BENZYL-N’1,N’3-BIS[(E)-[4-(HEXYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE
Uniqueness
2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE is unique due to the presence of octyloxyphenyl groups, which can impart specific physical and chemical properties, such as increased hydrophobicity and enhanced interaction with biological membranes. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C40H54N4O4 |
|---|---|
Molecular Weight |
654.9 g/mol |
IUPAC Name |
2-benzyl-N,N'-bis[(E)-(4-octoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C40H54N4O4/c1-3-5-7-9-11-16-28-47-36-24-20-34(21-25-36)31-41-43-39(45)38(30-33-18-14-13-15-19-33)40(46)44-42-32-35-22-26-37(27-23-35)48-29-17-12-10-8-6-4-2/h13-15,18-27,31-32,38H,3-12,16-17,28-30H2,1-2H3,(H,43,45)(H,44,46)/b41-31+,42-32+ |
InChI Key |
FMGYLMQPXTXQBE-LFOSYLFNSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C(=O)N/N=C/C2=CC=C(C=C2)OCCCCCCCC)CC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C(CC2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromophenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11561919.png)
![2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-6-(thiophen-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11561921.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11561929.png)
![6,13,20,27-tetraoxa-2,3,5,7,9,10,12,14,16,17,19,21,23,24,26,28-hexadecazapentacyclo[23.3.0.04,8.011,15.018,22]octacosa-1(28),2,4,7,9,11,14,16,18,21,23,25-dodecaene](/img/structure/B11561934.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11561937.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11561949.png)
![2-methoxy-3-methyl-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11561953.png)

![2-[(4-nitrobenzyl)thio]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11561966.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B11561971.png)
![N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11561975.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide](/img/structure/B11561976.png)
![2-(4-Propylphenoxy)-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11561994.png)
![4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11562002.png)
